molecular formula C8H16ClNO2 B6253416 methyl 3-methylpiperidine-2-carboxylate hydrochloride CAS No. 2613383-54-1

methyl 3-methylpiperidine-2-carboxylate hydrochloride

Cat. No.: B6253416
CAS No.: 2613383-54-1
M. Wt: 193.7
InChI Key:
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Description

Methyl 3-methylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methylpiperidine-2-carboxylate hydrochloride typically involves the reaction of 3-methylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: N-oxides of methyl 3-methylpiperidine-2-carboxylate.

    Reduction: Methyl 3-methylpiperidine-2-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methylpiperidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of methyl 3-methylpiperidine-2-carboxylate hydrochloride.

    Methyl 4-methylpiperidine-2-carboxylate: A similar compound with a methyl group at the 4-position instead of the 3-position.

    Ethyl 3-methylpiperidine-2-carboxylate: An ethyl ester analog of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2613383-54-1

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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